Tubulysin M

Übersicht

Beschreibung

Tubulysin M is a type of antimitotic tetrapeptide that was first isolated from myxobacteria . It has shown potent antiproliferative activity against human cancer cells, including those resistant to other drugs .

Synthesis Analysis

The synthesis of Tubulysin M involves a strategy that prepares stable and bioreversible conjugates of tubulysins to antibodies without loss of activity . A peptide trigger along with a quaternary ammonium salt linker connection to the tertiary amine of tubulysin provided antibody-drug conjugates (ADCs) that were potent in vitro .Molecular Structure Analysis

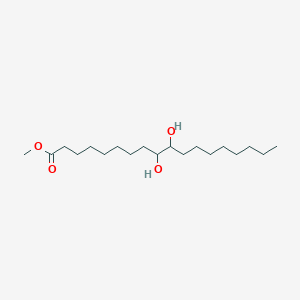

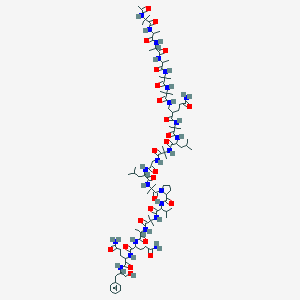

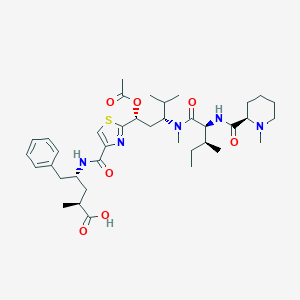

Tubulysin M is a tetrapeptide, incorporating three unusual and one proteinogenic amino acid . The molecular weight of Tubulysin M is 842.10 .Chemical Reactions Analysis

Tubulysin M has been evaluated as ADC payloads for activity in multidrug-resistant (MDR+) models . The resulting conjugates displayed high potency in multiple MDR+ models at well-tolerated doses, including those resistant to MMAE-based ADCs .Wissenschaftliche Forschungsanwendungen

Antimitotic Activity and Potential as Anticancer Drugs :

- Tubulysin A, closely related to Tubulysin M, shows high cytotoxicity by depleting cell microtubules and inducing apoptosis. It inhibits tubulin polymerization more effectively than other drugs like vinblastine and is not prevented by preincubation with drugs like epothilone B and paclitaxel. This makes tubulysins, including Tubulysin M, promising candidates for anticancer drugs (Khalil et al., 2006).

Diversity and Biosynthesis :

- 23 natural tubulysins, including Tubulysin M, have been discovered from strains like Angiococcus disciformis An d48 and Cystobacter SBCb004. These findings reveal the diversity-oriented nature of tubulysin biosynthesis, highlighting the potential for developing a variety of tubulysin-based therapeutics (Chai et al., 2010).

Synthesis and Conjugates for Targeted Therapy :

- Efforts in the synthesis of novel tubulysin analogues for use in targeted therapy, such as small molecule drug conjugates (SMDCs) and antibody-drug conjugates (ADCs), are underway. These are important due to tubulysins' potent cytotoxicity against a wide range of human cancer cell lines, including multidrug-resistant models (Leverett et al., 2016).

Antibody-Drug Conjugates (ADCs) :

- Tubulysin M, as an ADC payload, has been found to be active and well-tolerated. Modifications like the use of a peptide trigger and a quaternary ammonium salt linker to the tertiary amine of tubulysin have resulted in potent ADCs effective against multidrug-resistant lymphoma cell lines and tumors (Staben et al., 2017).

Synthesis and Evaluation of Tubulysin Analogues :

- Research has focused on synthesizing novel tubulysin analogues, understanding their structure-activity relationships, and evaluating their cytotoxicity. This provides a framework for discovering tubulysin-based ADCs, including those using site-specific conjugation (Nicolaou et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)/t24-,25-,28+,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBZYODNVHQLFG-ZRBKHQLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.